

Spectroscopic Profile of 2,5-Diiodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diiodobenzoic acid

Cat. No.: B077767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,5-diiodobenzoic acid**, a compound of interest in various research and development applications. This document compiles available data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is presented.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2,5-diiodobenzoic acid**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: FT-IR Spectral Data

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data

m/z	Interpretation
373.91	Molecular Ion $[\text{M}]^+$
Further fragmentation data not available in search results	

Table 5: UV-Vis Spectral Data

λ_{max} (nm)	Solvent
Data not available in search results	

Note: Specific quantitative spectral data for **2,5-diodobenzoic acid**, such as chemical shifts, coupling constants, and detailed peak information, were not explicitly available in the initial search results. The tables are structured for the inclusion of such data when it becomes available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, based on standard practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **2,5-diodobenzoic acid**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-diiodobenzoic acid** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to appropriately cover the expected chemical shift range for aromatic and carboxylic acid protons.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
 - Reference the chemical shifts to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2,5-diiodobenzoic acid**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **2,5-diiodobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR instrument.
 - Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,5-diiodobenzoic acid**.

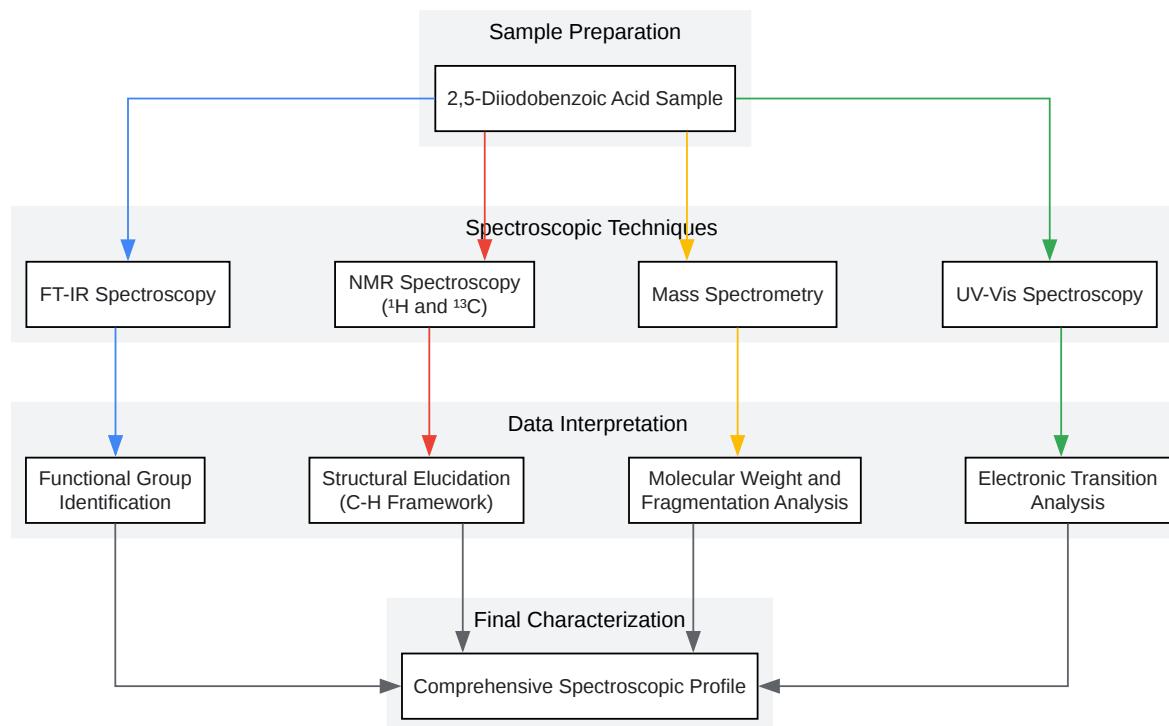
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules that can provide detailed fragmentation information.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum. The molecular ion peak will correspond to the molecular weight of the compound

(373.91 g/mol).[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system of **2,5-diiodobenzoic acid**.


Methodology:

- Sample Preparation: Prepare a dilute solution of **2,5-diiodobenzoic acid** in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a reference.
 - Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.
 - The wavelength of maximum absorbance (λ_{max}) provides information about the electronic structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2,5-diiodobenzoic acid**.

Workflow for Spectroscopic Analysis of 2,5-Diiodobenzoic Acid

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of **2,5-diiodobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diiodobenzoic acid | C7H4I2O2 | CID 26549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Diiodobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077767#spectroscopic-data-for-2-5-diiodobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com